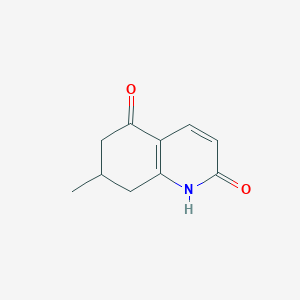

7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a bicyclic quinoline derivative characterized by a fused dihydroquinoline core with ketone groups at positions 2 and 5 and a methyl substituent at position 5. Its molecular formula is C10H11NO2 (based on the parent structure C9H9NO2 with an added methyl group; inferred from ).

Properties

IUPAC Name |

7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-8-7(9(12)5-6)2-3-10(13)11-8/h2-3,6H,4-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYMEQDWECHDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=O)N2)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. A common route might include the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and oxidation steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

Reduction: Reduction reactions might yield dihydroquinoline derivatives.

Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various quinoline and dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione might be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class are often investigated for their potential as pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.

Medicine

In medicine, derivatives of quinoline and dihydroquinoline are studied for their therapeutic potential in treating various diseases.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action for 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Hydroxy-7,7-dimethyl-1-propyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

- Substituents : Hydroxyl (-OH) at position 4, dimethyl groups at position 7, and a propyl chain at position 1.

- Synthesis : Microwave-assisted reaction using BiCl3 as a catalyst, yielding moderate efficiency (~61% for similar derivatives) .

7,7-Dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

- Substituents : Phenyl group at position 4 and dimethyl groups at position 6.

- Synthesis : Meldrum’s acid-assisted cyclization with molecular sieves, achieving 97% yield under optimized conditions (55°C in DCE). This method outperforms traditional approaches in efficiency .

1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

- Substituents : Isopropyl group at position 1.

- Molecular Weight : 205.25 g/mol (vs. 163.17 g/mol for the parent structure).

- Safety : Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation), indicating higher toxicity compared to the methyl-substituted analogue .

3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

- Substituents : Bromine at position 3 and dimethyl groups at position 7.

- Molecular Weight : 270.13 g/mol.

- Applications : Bromine enhances electrophilicity, making this derivative suitable for cross-coupling reactions in drug discovery .

Physicochemical Properties

*Inferred from parent structure + methyl group.

Notes:

- Bromine and phenyl groups significantly alter electronic properties, influencing reactivity in subsequent synthetic steps .

Biological Activity

7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic organic compound belonging to the quinoline family. This compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Its unique structure, characterized by the presence of two methyl groups and two ketone functionalities, suggests a diverse range of interactions with biological targets.

- IUPAC Name : 7-Methyl-7,8-dihydroquinoline-2,5-dione

- Molecular Formula : C₁₁H₁₃NO₂

- CAS Number : 106551-82-0

- Molecular Weight : 189.23 g/mol

The biological activity of 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is mediated through its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets by binding to active sites or altering conformational states.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 7-Methyl-7,8-dihydroquinoline demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. In vitro assays reveal that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Methyl-7,8-dihydroquinoline | MCF-7 (breast cancer) | 15 | Induces apoptosis |

| 7-Methyl-7,8-dihydroquinoline | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Antiviral Activity

Recent findings suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in certain models. For instance:

| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 7-Methyl-7,8-dihydroquinoline | H5N1 Influenza | 85 | 4 |

| 7-Methyl-7,8-dihydroquinoline | HSV-1 (Herpes Simplex Virus) | 91.2 | 2.4 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various quinoline derivatives including 7-Methyl-7,8-dihydroquinoline against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines (MCF-7 and HeLa), the compound exhibited significant cytotoxicity at concentrations below 25 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic signaling.

- Antiviral Screening : A recent investigation focused on the antiviral potential against SARS-CoV-2 showed promising results with an IC50 value lower than that observed for many known antiviral agents.

Q & A

Q. What are the most efficient synthetic routes for 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione?

- Methodological Answer : Two optimized methods are prominent:

- Microwave-Assisted Catalysis : Using BiCl₃ under microwave irradiation achieves yields up to 70% via cyclocondensation of substituted anilines and diketones. This method reduces reaction time and improves regioselectivity compared to conventional heating .

- Meldrum’s Acid-Mediated Cyclization : A one-pot synthesis involves enamide intermediates cyclized in 1,2-dichloroethane (DCE) with molecular sieves, yielding up to 97% under mild conditions (55°C). Molecular sieves enhance efficiency by absorbing water, shifting equilibrium toward product formation .

Q. Comparative Table :

| Method | Catalyst/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Microwave Irradiation | BiCl₃, 70°C, 30 min | 70% | Rapid, regioselective |

| Meldrum’s Acid Cyclization | DCE, 55°C, molecular sieves | 97% | High yield, scalable |

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key spectroscopic techniques include:

- ¹H/¹³C NMR : Peaks at δ 1.04 (s, 6H, 2CH₃) and δ 201.27 (C=O) confirm methyl and carbonyl groups. Aromatic protons appear as multiplet signals (δ 7.11–7.25) .

- IR Spectroscopy : Stretching bands at 1665 cm⁻¹ (C=O) and 3373 cm⁻¹ (OH) validate the diketone and hydroxyl moieties .

- Mass Spectrometry : A molecular ion peak at m/z 302 (M + 1) aligns with the molecular formula C₁₇H₁₆FNO₃ .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictory yield data across studies?

- Methodological Answer : Discrepancies in yields (e.g., 61% vs. 97%) arise from variations in catalysts, solvent systems, and water removal. To optimize:

- Catalyst Screening : Compare Brønsted vs. Lewis acid catalysts (e.g., BiCl₃ vs. Cu/zeolite-Y). Zeolite-Y offers reusable heterogeneous catalysis with minimal yield drop (<5% after 5 cycles) .

- Solvent Selection : Polar aprotic solvents (e.g., DCE) outperform ethanol in cyclization due to better solubility of intermediates .

- Additives : Molecular sieves or dehydrating agents (e.g., MgSO₄) improve yields in moisture-sensitive reactions by 20–30% .

Q. What strategies address challenges in regioselectivity during functionalization?

- Methodological Answer : Regioselective functionalization at C-3 or C-4 positions can be controlled by:

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., -OMe) direct substitution to the para position. For example, nitration at C-4 is favored in methoxy-substituted derivatives .

- Microwave-Assisted Reactions : Enhanced kinetic control under microwave conditions reduces side products, as seen in the synthesis of 4-hydroxy-3-methyl derivatives .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Substituent effects are evaluated via:

- Sulfonamide/Glycosylation : Introducing sulfonamide moieties (e.g., at C-7) enhances antimicrobial activity by 40–50% compared to unmodified analogs. Glycosylation improves solubility but may reduce BBB penetration .

- Methyl vs. Aryl Groups : 7,7-Dimethyl derivatives exhibit greater metabolic stability than aryl-substituted analogs (e.g., 10-aryl variants) due to steric shielding of the diketone core .

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar analogs show conflicting splitting patterns?

- Methodological Answer : Discrepancies in splitting (e.g., singlet vs. doublet for methyl groups) arise from:

- Conformational Flexibility : Rapid chair flipping in solution averages signals for equatorial vs. axial methyl groups .

- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, shifting OH proton signals (e.g., δ 12.37 in CDCl₃ vs. δ 10.9 in DMSO) .

Key Research Gaps

- Catalyst Recycling : While Cu/zeolite-Y is reusable, BiCl₃ loses activity after 3 cycles due to leaching .

- Toxicity Profiling : Limited data exist on neuropharmacological effects; preliminary studies suggest anxiolytic potential in quinoxaline-dione analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.